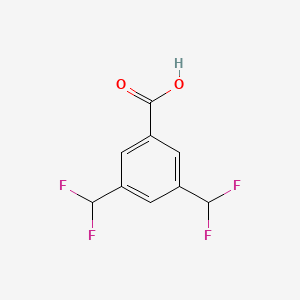

3,5-Bis(difluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F4O2 |

|---|---|

Molecular Weight |

222.14 g/mol |

IUPAC Name |

3,5-bis(difluoromethyl)benzoic acid |

InChI |

InChI=1S/C9H6F4O2/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-8H,(H,14,15) |

InChI Key |

QDDWMFGBUHIIMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)C(=O)O)C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3,5 Bis Trifluoromethyl Benzoic Acid

Reactions of the Carboxylic Acid Functional Group

The chemistry of 3,5-bis(trifluoromethyl)benzoic acid is dominated by the reactivity of its carboxylic acid functional group. This group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the carboxylic proton, influencing its reactivity in reactions such as amidation, esterification, and salt formation.

Amidation Reactions Leading to Benzamide (B126) Derivatives

The conversion of 3,5-bis(trifluoromethyl)benzoic acid to its corresponding benzamide derivatives is a cornerstone of its use as a synthetic intermediate, particularly in the synthesis of pharmacologically active compounds. chemicalbook.comgoogle.com The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid to proceed efficiently. mdpi.com

Common strategies for the amidation of carboxylic acids, which are applicable to 3,5-bis(trifluoromethyl)benzoic acid, involve the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine.

Common Amidation Coupling Reagents:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. They activate the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine.

Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,5-bis(trifluoromethyl)benzoyl chloride can then react with a wide range of amines to form the desired amide.

Boron-based Catalysts: Arylboronic acids with electron-withdrawing groups, such as 3,4,5-trifluorobenzeneboronic acid and 3,5-bis(trifluoromethyl)benzeneboronic acid, have been shown to be highly effective catalysts for direct amidation between carboxylic acids and amines under milder conditions than traditional thermal methods. acs.org

Below is a table representing a generalized amidation reaction scheme.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product Type |

| 3,5-Bis(trifluoromethyl)benzoic acid | Primary or Secondary Amine | Coupling Reagent (e.g., EDCI) | N-substituted-3,5-bis(trifluoromethyl)benzamide |

| 3,5-Bis(trifluoromethyl)benzoic acid | Primary or Secondary Amine | Boron Catalyst | N-substituted-3,5-bis(trifluoromethyl)benzamide |

Direct thermal condensation between a carboxylic acid and an amine at high temperatures is also possible but can be limited by the formation of ammonium (B1175870) carboxylate salts. mdpi.com

Esterification for the Formation of Functionalized Esters

Esterification is another fundamental transformation of the carboxylic acid group of 3,5-bis(trifluoromethyl)benzoic acid, leading to the formation of functionalized esters. These esters are valuable as intermediates and in materials science applications.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. However, various other methods have been developed for milder and more efficient ester synthesis.

Recent research has demonstrated the effective use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids. For instance, the metal-organic framework UiO-66-NH2 has been successfully employed as a catalyst for the methyl esterification of bis-trifluoromethyl substituted benzoic acid using methanol (B129727). researchgate.net This method offers advantages in terms of catalyst recyclability and reduced reaction times compared to traditional methods. researchgate.net

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.

Example Esterification Reaction Data:

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |

| 3,5-Bis(trifluoromethyl)benzoic acid | Methanol | UiO-66-NH2 | 150 °C, 10 hours | Methyl 3,5-bis(trifluoromethyl)benzoate (B8306798) researchgate.net |

| 3,5-Bis(trifluoromethyl)benzoic acid | Ethanol | H₂SO₄ (cat.) | Reflux | Ethyl 3,5-bis(trifluoromethyl)benzoate |

The choice of catalyst and reaction conditions can be tailored to the specific alcohol being used and the desired yield. rug.nl

Salt Formation and Coordination Chemistry with Metal Centers

As a carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid readily undergoes deprotonation in the presence of a base to form the 3,5-bis(trifluoromethyl)benzoate anion. This carboxylate can act as a ligand, coordinating to metal centers to form a diverse array of metal-organic frameworks (MOFs) and coordination polymers.

The specific structure and properties of these coordination compounds are influenced by the choice of metal ion, the solvent system, and the presence of other ancillary ligands. The rigid nature of the 3,5-bis(trifluoromethyl)benzoate ligand and the steric and electronic effects of the trifluoromethyl groups play a crucial role in directing the final supramolecular architecture.

A notable example is the reaction of the 3,5-bis(trifluoromethyl)benzoate (TFMBz) ligand with Cobalt(II) and the linker molecule 4,4′-bipyridine (bpy). acs.org This system yields different coordination polymers depending on the solvent used for precipitation. The fundamental building block is often a binuclear "Co₂(TFMBz)₄" unit, where the carboxylate groups can adopt various coordination modes, such as bidentate bridging. acs.org These units are then linked by the bipyridine ligands to form extended structures like ladder chains. acs.org

Supramolecular Isomers of Cobalt(II) with 3,5-Bis(trifluoromethyl)benzoate:

| Precursor | Linker | Solvent | Resulting Structure |

| [Co₂(H₂O)(TFMBz)₄(py)₄] | 4,4′-Bipyridine | Various | Four different coordination polymers with the same stoichiometry acs.org |

The study of these materials is significant due to their potential applications in areas such as gas storage, catalysis, and magnetism.

Aromatic Ring Functionalization and Modification

The aromatic ring of 3,5-bis(trifluoromethyl)benzoic acid is highly electron-deficient due to the presence of three powerful electron-withdrawing groups: two trifluoromethyl (-CF₃) groups and one carboxylic acid (-COOH) group. This electronic nature profoundly dictates its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (Theoretical Aspects)

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. The rate and regioselectivity of this reaction are governed by the substituents already present on the ring.

Deactivation: All three substituents on the 3,5-bis(trifluoromethyl)benzoic acid ring are strongly deactivating. The -CF₃ group is one of the most powerful deactivating groups due to its strong negative inductive effect (-I). The -COOH group is also strongly deactivating through both its inductive effect and its resonance effect (-M). The cumulative effect of these three groups makes the benzene (B151609) ring extremely electron-poor and therefore highly resistant to attack by electrophiles.

Regioselectivity: Both the -COOH and -CF₃ groups are meta-directors. In 3,5-bis(trifluoromethyl)benzoic acid, the C1 position is occupied by the carboxylic acid, and the C3 and C5 positions are occupied by the trifluoromethyl groups. Any potential electrophilic attack would be directed to a position that is meta to all existing substituents.

Position C2 is ortho to -COOH and ortho to one -CF₃ group.

Position C4 is para to -COOH and ortho to two -CF₃ groups.

Position C6 is ortho to -COOH and ortho to the other -CF₃ group.

Theoretically, an incoming electrophile would be directed to the positions meta to the existing groups. However, all available positions (C2, C4, C6) are ortho or para to the deactivating groups. Given the extreme deactivation of the ring, forcing an electrophilic aromatic substitution reaction would require exceptionally harsh conditions, and yields would likely be very low. The reaction is, for all practical purposes, synthetically unfeasible.

Nucleophilic Aromatic Substitution (Theoretical Aspects)

Nucleophilic Aromatic Substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, as they stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. youtube.com

The aromatic ring of 3,5-bis(trifluoromethyl)benzoic acid is highly electron-deficient, which is a favorable characteristic for SₙAr. However, a standard SₙAr reaction requires a good leaving group (such as a halide) to be present on the ring. The hydrogens on the ring are not suitable leaving groups.

Therefore, for 3,5-bis(trifluoromethyl)benzoic acid itself, direct SₙAr is not a viable pathway. However, if a derivative, such as 2-fluoro-3,5-bis(trifluoromethyl)benzoic acid, were available, it would be an excellent candidate for SₙAr. The fluorine atom would be the leaving group, and its departure would be strongly activated by the three powerful electron-withdrawing groups positioned ortho and para to it. Nucleophiles would readily attack the carbon bearing the fluorine atom, leading to its substitution. researchgate.net The rate of this substitution would be high due to the effective stabilization of the anionic intermediate by the -CF₃ and -COOH groups.

Role as a Precursor in Diverse Organic Transformations

3,5-Bis(trifluoromethyl)benzoic acid is a valuable intermediate in the synthesis of compounds with pharmacological activity, particularly as substance P (neurokinin-1) receptor antagonists google.comchemicalbook.com. The presence of the carboxylic acid functional group, combined with the unique electronic properties imparted by the two trifluoromethyl groups, makes it a versatile precursor for a variety of organic transformations. The carboxylic acid can be readily converted into other functional groups such as esters, amides, and acyl chlorides, which then serve as handles for constructing more complex molecular architectures ossila.com.

3,5-Bis(trifluoromethyl)benzoic acid serves as a key building block for the synthesis of various pyrazole (B372694) derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry nih.govmdpi.comzenodo.org. While direct cyclization of the benzoic acid is not typical, it is an essential precursor to the core reactants needed for pyrazole ring formation. For instance, the benzoic acid can be converted into 3',5'-bis(trifluoromethyl)acetophenone (B56603), a direct precursor used in pyrazole synthesis nih.govmdpi.com.

A common synthetic route involves the reaction of a ketone derivative, such as 3',5'-bis(trifluoromethyl)acetophenone, with a hydrazine (B178648) compound nih.govmdpi.com. For example, a multi-step synthesis to produce a variety of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles begins with the reaction of 3',5'-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid nih.govmdpi.com. This initial reaction forms a hydrazone intermediate, which then undergoes cyclization using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a pyrazole aldehyde nih.gov. This aldehyde is a versatile intermediate that can be further modified, for instance, through reductive amination with various anilines, to produce a diverse library of pyrazole derivatives nih.govnih.gov. Many of these synthesized compounds have shown potent activity as growth inhibitors of drug-resistant bacteria nih.govnih.govresearchgate.net.

| Step | Reactants | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 3',5'-Bis(trifluoromethyl)acetophenone, 4-Hydrazinobenzoic acid | Anhydrous ethanol, reflux | Hydrazone intermediate | nih.govmdpi.com |

| 2 | Hydrazone intermediate | Vilsmeier-Haack reagent (POCl₃, DMF) | 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-formyl-pyrazol-1-yl] benzoic acid | nih.govmdpi.com |

| 3 | Pyrazole aldehyde intermediate, Aniline derivatives | Toluene (reflux), then NaBH₄ (reduction) | Substituted Pyrazole-Derived Anilines | nih.gov |

The utility of the 3,5-bis(trifluoromethyl)phenyl scaffold extends beyond pyrazoles to the synthesis of other complex heterocyclic systems. The reactivity of the benzoic acid group is central to its role as a precursor. It can be transformed into intermediates required for various cyclization reactions. For example, the synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the intramolecular cyclization of amidrazone precursors, which can be conceptually derived from the benzoic acid rsc.org.

Furthermore, the 3,5-bis(trifluoromethyl)phenyl moiety has been incorporated into other heterocyclic structures like furazans nih.gov. In one study, 4-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine was used as a starting material to selectively synthesize bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazans nih.gov. Although this example does not start directly from 3,5-bis(trifluoromethyl)benzoic acid, it demonstrates the successful incorporation of the trifluoromethyl-substituted phenyl ring into complex, nitrogen-rich heterocyclic systems, highlighting the broad potential of this structural motif in creating diverse chemical entities. The conversion of the benzoic acid to an amide, followed by further functional group manipulations, provides a viable pathway to the necessary precursors for these heterocyclic syntheses mdpi.com.

Impact of Fluorination on Chemical Reactivity and Electronic Distribution

The two trifluoromethyl (-CF₃) groups at the 3 and 5 positions of the benzoic acid have a profound impact on the molecule's chemical reactivity and the electronic distribution of the aromatic ring mdpi.comtcichemicals.com. The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry nih.gov.

This strong electron-withdrawing character is primarily due to the high electronegativity of the fluorine atoms, which creates a strong negative inductive effect (-I) quora.comminia.edu.eg. This effect significantly reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution minia.edu.egwikipedia.org. Any electrophilic attack is directed to the meta positions relative to the withdrawing groups (i.e., positions 2, 4, and 6), as the intermediate carbocations at the ortho and para positions are significantly destabilized wikipedia.org.

The electron-withdrawing nature of the two -CF₃ groups also enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. By pulling electron density through the ring, they stabilize the negative charge of the resulting carboxylate anion, facilitating the dissociation of the proton quora.com. The introduction of -CF₃ groups also significantly increases the molecule's lipophilicity and metabolic stability, properties that are highly desirable in the development of pharmaceuticals mdpi.comnih.gov.

| Property | Effect of -CF₃ Groups | Consequence | Reference |

|---|---|---|---|

| Electronic Effect | Strong electron-withdrawal via induction (-I) | Reduces electron density on the aromatic ring. | mdpi.comquora.comminia.edu.eg |

| Reactivity of Aromatic Ring | Deactivating | Less reactive towards electrophilic aromatic substitution. | minia.edu.egwikipedia.org |

| Directing Effect | Meta-director | Directs incoming electrophiles to positions 2, 4, and 6. | wikipedia.org |

| Acidity | Increased pKa | The carboxylic acid is more acidic than unsubstituted benzoic acid. | quora.com |

| Physicochemical Properties | Increased Lipophilicity & Stability | Enhances in vivo transport and metabolic resistance. | mdpi.comtcichemicals.comnih.gov |

Advanced Analytical Characterization Methodologies for 3,5 Bis Trifluoromethyl Benzoic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 3,5-Bis(trifluoromethyl)benzoic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that, when combined, provide a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, ¹³C NMR for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the qualitative structural analysis of organic molecules and is also well-established for quantitative applications (qNMR) to determine purity. nist.govbipm.org For 3,5-Bis(trifluoromethyl)benzoic acid, ¹H, ¹⁹F, and ¹³C NMR spectroscopy each provide unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,5-Bis(trifluoromethyl)benzoic acid is characterized by signals from the aromatic protons. The chemical shifts are solvent-dependent but typically appear in the downfield region between 8.1 and 8.6 ppm. nist.gov The molecule possesses a plane of symmetry, resulting in two magnetically equivalent protons at the C2 and C6 positions and a single proton at the C4 position. nist.gov This leads to a simple and diagnostic splitting pattern. For example, in deuterated methanol (B129727) (CD₃OD), the signals for the aromatic protons are observed in this region. nist.gov The acidic proton of the carboxylic acid group is often observed as a broad singlet, or it may exchange with deuterated solvents like CD₃OD, leading to its disappearance from the spectrum. nist.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed. Characteristic chemical shifts include the signal for the carboxylic acid carbonyl carbon, which appears significantly downfield. The aromatic carbons attached to the trifluoromethyl groups exhibit splitting due to carbon-fluorine coupling (¹J_CF, ²J_CF, etc.), which is a key feature for structural confirmation. The trifluoromethyl carbons themselves appear as quartets due to the one-bond coupling with the three fluorine atoms. Indicative chemical shifts have been reported around 166.2, 134.0, and 129.6 ppm. nist.gov

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. 3,5-Bis(trifluoromethyl)benzoic acid displays a single, sharp resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups. chemicalbook.com The chemical shift is typically observed in the range of -61 to -66 ppm (relative to a standard like CFCl₃). nist.govchemicalbook.com In dimethyl sulfoxide-d6 (DMSO-d6), a sharp signal has been reported at approximately -61.3 ppm. chemicalbook.com

Purity Assessment by qNMR: Due to its high purity, chemical stability, and the presence of distinct signals in both ¹H and ¹⁹F NMR spectra, 3,5-Bis(trifluoromethyl)benzoic acid is utilized as a certified reference material (CRM) for quantitative NMR (qNMR). chemicalbook.com This allows for the precise determination of the purity of other chemical substances by comparing the integral of a specific analyte signal to the integral of a known amount of the 3,5-Bis(trifluoromethyl)benzoic acid standard. bipm.org

Interactive Data Table: Representative NMR Data for 3,5-Bis(trifluoromethyl)benzoic acid

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | DMSO-d6 | ~8.1 - 8.6 | Multiplet | Aromatic Protons (H-2, H-4, H-6) |

| ¹³C | - | ~166 | Singlet | Carboxylic Acid (C=O) |

| ¹³C | - | ~134 | Quartet | Aromatic C-CF₃ |

| ¹³C | - | ~130 | Singlet/Multiplet | Aromatic CH |

| ¹⁹F | DMSO-d6 | ~ -61.3 | Singlet | -CF₃ |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy explores the vibrational modes of a molecule and is highly effective for identifying functional groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations. For 3,5-Bis(trifluoromethyl)benzoic acid, Raman spectroscopy would be effective for observing the symmetric stretching vibrations of the aromatic ring and the symmetric C-F stretching modes of the CF₃ groups, which may be weak or absent in the IR spectrum. This technique aids in creating a complete vibrational profile of the molecule, serving as a unique molecular fingerprint.

Interactive Data Table: Key Vibrational Frequencies for 3,5-Bis(trifluoromethyl)benzoic acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | IR |

| Carbonyl | C=O Stretch | ~1700 | IR |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | IR, Raman |

| Trifluoromethyl | C-F Stretch | 1360 - 1000 (strong) | IR, Raman |

| Aromatic C-H | C-H Stretch | >3000 | IR, Raman |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for the unambiguous confirmation of the elemental composition of 3,5-Bis(trifluoromethyl)benzoic acid. It provides a highly accurate mass measurement, allowing for the calculation of the molecular formula. The calculated monoisotopic mass for C₉H₄F₆O₂ is 258.01154834 Da. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very low margin of error (typically <5 ppm), thus confirming the molecular formula and distinguishing it from other potential isobaric compounds.

Fragmentation Pattern Analysis: Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and a series of fragment ions. The mass spectrum of 3,5-Bis(trifluoromethyl)benzoic acid is available in spectral databases like the NIST WebBook. nist.govmdpi.com The fragmentation pattern provides valuable structural information. Key fragmentation pathways for benzoic acids typically include:

Loss of a hydroxyl radical (•OH): This results in the formation of a stable acylium ion [M-17]⁺.

Loss of the carboxyl group (•COOH): This leads to the formation of the [M-45]⁺ ion.

Decarbonylation: The acylium ion can further lose carbon monoxide (CO) to form the [M-17-28]⁺ ion.

The presence of the two trifluoromethyl groups significantly influences the fragmentation, and fragments containing these groups will be prominent in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3,5-Bis(trifluoromethyl)benzoic acid is expected to show absorption bands characteristic of a substituted benzene (B151609) ring and a carboxylic acid group. A related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, exhibits absorption maxima (λ_max) in acetonitrile (B52724) at 205.0 nm and 265.7 nm. mdpi.com These are attributed to high-energy π→π* transitions and lower-energy n→π* transitions of the carbonyl group, respectively. mdpi.com Similarly, 3,5-Bis(trifluoromethyl)benzoic acid would display intense absorptions corresponding to the π→π* transitions of the aromatic system (benzenoid E and B bands) and a weaker absorption at a longer wavelength corresponding to the n→π* transition of the carbonyl group in the carboxylic acid. The electron-withdrawing trifluoromethyl groups can cause a slight shift in the position and intensity of these bands compared to unsubstituted benzoic acid.

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating 3,5-Bis(trifluoromethyl)benzoic acid from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of non-volatile organic compounds like 3,5-Bis(trifluoromethyl)benzoic acid.

A typical approach involves Reverse-Phase HPLC (RP-HPLC), where the compound is separated on a non-polar stationary phase (such as C18) with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) added to suppress the ionization of the carboxylic acid group and ensure a sharp, symmetrical peak shape.

Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as around 254 nm or near the λ_max identified by UV-Vis spectroscopy. The retention time of the main peak is characteristic of the compound under the specific chromatographic conditions. The area of the peak is proportional to its concentration, allowing for quantification. Impurities present in the sample will elute at different retention times, and their peak areas can be used to determine the purity of the main component, often expressed as a percentage area. This method is crucial for quality control and for developing impurity profiles of the synthesized compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Volatile Component Analysis

Gas Chromatography-Flame Ionization Detection (GC-FID) is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds. For polar analytes like carboxylic acids, direct analysis by GC can be challenging due to their low volatility and tendency to exhibit peak tailing. Therefore, a derivatization step is typically employed to enhance their volatility and improve chromatographic performance.

Research Findings:

For the analysis of 3,5-Bis(trifluoromethyl)benzoic acid, a silylation derivatization is a common and effective approach. This involves reacting the carboxylic acid group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a more volatile trimethylsilyl (B98337) (TMS) ester. thermofisher.com This derivatization replaces the active hydrogen on the carboxylic acid with a nonpolar TMS group, reducing intermolecular hydrogen bonding and allowing the compound to be readily analyzed by GC. thermofisher.com

While specific studies detailing the GC-FID analysis of volatile components in 3,5-Bis(trifluoromethyl)benzoic acid are not extensively available in the public literature, a general methodology can be inferred from the analysis of similar acidic compounds. coresta.org A product specification sheet for 3,5-Bis(trifluoromethyl)benzoic acid indicates an assay of ≥97.5% as determined by silylated GC, confirming the use of this technique for purity assessment. thermofisher.comthermofisher.com The analysis would involve the separation of the silylated derivative from any volatile impurities on a suitable capillary column, followed by detection using a flame ionization detector.

Interactive Data Table: Representative GC-FID Parameters for Analysis of Silylated Benzoic Acids

| Parameter | Value |

| Column | 5% Phenyl Methylpolysiloxane |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial temp. 70°C, ramp to 280°C |

| Carrier Gas | Helium |

| Derivatizing Agent | MSTFA or BSTFA |

| Detector | Flame Ionization Detector (FID) |

Note: This table represents typical parameters for the GC-FID analysis of silylated carboxylic acids and serves as a likely methodology for 3,5-Bis(trifluoromethyl)benzoic acid in the absence of specific published methods.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis and Compound Detection

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers exceptional sensitivity and selectivity for the detection and quantification of trace-level analytes in complex matrices. This technique is particularly well-suited for the analysis of fluorinated benzoic acids, including 3,5-Bis(trifluoromethyl)benzoic acid.

Research Findings:

A reliable and rapid UHPLC-MS/MS method has been developed for the analysis of seventeen fluorobenzoic acids (FBAs), which include 3,5-Bis(trifluoromethyl)benzoic acid. s4science.at This method utilizes a reversed-phase C18 column for chromatographic separation, with all analytes eluting in under four minutes. The study highlighted that the relative MS response of 3,5-Bis(trifluoromethyl)benzoic acid was the strongest among the fourteen FBAs tested, indicating excellent sensitivity for this compound. s4science.at The method demonstrated good linearity with R² values ranging from 0.991 to 0.999 for all the FBAs. s4science.at Detection is typically performed in negative electrospray ionization (ESI) mode, which is optimal for acidic compounds.

The high sensitivity of UPLC-MS/MS allows for the detection of 3,5-Bis(trifluoromethyl)benzoic acid at parts-per-billion (ppb) levels, making it an invaluable tool for trace analysis in environmental and biological samples. s4science.at

Interactive Data Table: UPLC-MS/MS Method Parameters for 3,5-Bis(trifluoromethyl)benzoic acid Analysis

| Parameter | Value |

| Chromatography System | PerkinElmer UHPLC System |

| Column | Restek® Force 3.0 x 50 mm C18, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Oven Temperature | 40 °C |

| Mass Spectrometer | PerkinElmer QSight® 220 MS/MS |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Source Temperature | 410 °C |

Data sourced from an application note on the analysis of fluorobenzoic acids. s4science.at

Thermal Analysis Methods

Thermal analysis techniques are essential for characterizing the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the phase transitions, thermal stability, and decomposition of 3,5-Bis(trifluoromethyl)benzoic acid.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the temperatures and enthalpies of phase transitions, such as melting and crystallization.

Research Findings:

Commercial suppliers of 3,5-Bis(trifluoromethyl)benzoic acid report a melting point in the range of 140.0 to 147.0 °C. thermofisher.comthermofisher.com Another source specifies a melting point of 142-143 °C. sigmaaldrich.com A DSC analysis would provide a more detailed profile of this phase transition. A typical DSC thermogram for a crystalline solid like 3,5-Bis(trifluoromethyl)benzoic acid would show a sharp endothermic peak corresponding to its melting point. The area under this peak can be used to calculate the enthalpy of fusion, which is a measure of the energy required to melt the substance.

Interactive Data Table: Reported Melting Point of 3,5-Bis(trifluoromethyl)benzoic acid

| Parameter | Temperature Range | Source |

| Melting Point | 140.0-147.0 °C | Thermo Scientific Chemicals thermofisher.comthermofisher.com |

| Melting Point | 142-143 °C | Sigma-Aldrich sigmaaldrich.com |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to evaluate the thermal stability of a material and to study its decomposition profile.

Research Findings:

There is a lack of specific, publicly available TGA data for 3,5-Bis(trifluoromethyl)benzoic acid. However, TGA studies on other substituted benzoic acids indicate that these compounds can undergo sublimation or decomposition at elevated temperatures. core.ac.uk For 3,5-Bis(trifluoromethyl)benzoic acid, a TGA experiment would reveal the temperature at which it begins to lose mass, providing an indication of its volatility and thermal stability. The resulting TGA curve would show a single or multi-step mass loss, and the derivative of this curve (DTG) would indicate the temperature of the maximum rate of mass loss. This information is critical for understanding the compound's behavior under thermal stress and for establishing safe handling and processing temperatures. The decomposition products could be further analyzed by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is an indispensable tool for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction is the definitive method for determining the precise molecular structure of a compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the atomic arrangement can be constructed.

Research Findings:

A search of the crystallographic literature did not yield a specific single-crystal X-ray structure for 3,5-Bis(trifluoromethyl)benzoic acid. However, the crystal structures of closely related compounds have been reported. For instance, the crystal structure of a thiourea (B124793) derivative incorporating the 3,5-bis(trifluoromethyl)phenyl moiety has been elucidated. researchgate.net

The analysis of such structures reveals important information about the influence of the bulky and electron-withdrawing trifluoromethyl groups on the molecular conformation and crystal packing. In the solid state, benzoic acids typically form hydrogen-bonded dimers, and it is highly probable that 3,5-Bis(trifluoromethyl)benzoic acid would exhibit a similar supramolecular motif. A single-crystal X-ray diffraction study of this compound would provide definitive evidence for its molecular geometry and the nature of its intermolecular interactions, which are crucial for understanding its physical properties and its behavior in the solid state.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a primary analytical technique for the characterization of crystalline solids. In the pharmaceutical and chemical industries, it is an indispensable tool for identifying the specific crystalline form, or polymorph, of a substance. Each crystalline solid possesses a unique atomic arrangement, which results in a distinct X-ray diffraction pattern that serves as a structural fingerprint. This pattern is defined by the positions (in degrees 2θ) and relative intensities of the diffraction peaks.

For 3,5-Bis(trifluoromethyl)benzoic acid, while comprehensive experimental PXRD pattern data is not extensively published in publicly accessible literature, the crystalline structure has been elucidated through single-crystal X-ray diffraction. This foundational data allows for the theoretical calculation of a PXRD pattern and provides the essential crystallographic parameters that define its solid-state structure. Understanding these parameters is crucial for phase identification, quality control, and ensuring batch-to-batch consistency of the material.

Detailed structural analysis of a related compound, 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, reveals a monoclinic crystal system with a P21/c space group. mdpi.com This type of detailed crystallographic work lays the groundwork for understanding how molecules of 3,5-Bis(trifluoromethyl)benzoic acid pack in the solid state. The crystal structure of benzoic acid derivatives is often characterized by the formation of hydrogen-bonded dimers between carboxylic acid groups. mdpi.com

The crystallographic parameters are fundamental for identifying the crystalline phase of 3,5-Bis(trifluoromethyl)benzoic acid. Although specific experimental PXRD peak tables are not available, the unit cell dimensions and crystal system from single-crystal studies provide the basis for its unique crystalline identity. An isomer, 2,6-Bis(trifluoromethyl)benzoic acid, has been characterized as crystallizing in the monoclinic P21/c space group, which is a common arrangement for benzoic acid derivatives. iucr.org

The table below summarizes key crystallographic data for an isomer, which provides insight into the type of structural information obtained from X-ray diffraction studies.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₄F₆O₂ |

| Molecular Weight | 258.12 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.873 (2) |

| b (Å) | 15.755 (3) |

| c (Å) | 11.561 (2) |

| β (°) | 94.961 (2) |

| Volume (ų) | 1973.0 (6) |

| Z | 8 |

| Temperature (K) | 296 |

In a typical PXRD analysis of a bulk powder sample of 3,5-Bis(trifluoromethyl)benzoic acid, the resulting diffractogram would be compared against a reference pattern generated from single-crystal data or a standard reference material. The presence of sharp, well-defined peaks would confirm the crystalline nature of the material, while a broad, featureless halo would indicate an amorphous state. units.it Any deviation in peak positions or the appearance of new peaks could signify the presence of a different polymorph, a solvate, or an impurity. Thus, PXRD serves as a critical quality control method for ensuring the desired solid form of the compound is consistently produced.

Computational and Theoretical Investigations of 3,5 Bis Trifluoromethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3,5-Bis(trifluoromethyl)benzoic acid at the molecular level. These calculations offer a detailed view of the electron distribution, molecular geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. For 3,5-Bis(trifluoromethyl)benzoic acid, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are utilized to determine the optimized molecular geometry. These studies reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the benzene (B151609) ring significantly influences the electronic distribution and geometry of the molecule. DFT calculations can precisely quantify these effects, showing a redistribution of electron density within the phenyl ring and the carboxylic acid moiety. The optimized geometry provides a foundational model for further computational analyses, including the prediction of spectroscopic and reactive properties.

Table 1: Selected Optimized Geometrical Parameters for 3,5-Bis(trifluoromethyl)benzoic acid (Representative Data) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-C (aromatic) | 1.39 - 1.41 | - | - | | C-C (ring-COOH) | 1.49 | - | - | | C=O | 1.21 | - | - | | C-O | 1.35 | - | - | | O-H | 0.97 | - | - | | C-CF₃ | 1.50 | - | - | | C-F | 1.34 - 1.35 | - | - | | - | - | C-C-C (ring) | 118 - 121 | | - | - | O=C-O | 123 | | - | - | C-O-H | 106 | | - | - | C-C-CF₃ | 121 | | - | - | - | C-C-C=O | ~180 | | - | - | - | O=C-O-H | ~0 or ~180 |

Note: The data presented in this table is representative and based on typical values obtained from DFT calculations for similar aromatic carboxylic acids.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For 3,5-Bis(trifluoromethyl)benzoic acid, the MEP surface typically shows a region of high negative potential (colored red) around the carbonyl oxygen of the carboxylic acid group, indicating a likely site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group exhibits a high positive potential (colored blue), highlighting its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. The trifluoromethyl groups, with their high electronegativity, contribute to a more positive potential on the aromatic ring, influencing its interaction with other molecules.

Theoretical Prediction of Spectroscopic Parameters (e.g., vibrational frequencies)

Theoretical calculations, particularly DFT, can predict the vibrational frequencies of 3,5-Bis(trifluoromethyl)benzoic acid, which correspond to the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectral bands.

The calculated vibrational frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods. Key vibrational modes for this molecule include the O-H stretching of the carboxylic acid, the C=O stretching, C-O stretching, aromatic C-H stretching, and the characteristic vibrations of the C-F bonds in the trifluoromethyl groups. The NIST database contains an experimental gas-phase IR spectrum for 3,5-Bis(trifluoromethyl)benzoic acid, which can be used for direct comparison with theoretical predictions nist.gov.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Representative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | ~3570 | Broad band centered ~3000-3600 |

| C=O stretch | ~1750 | ~1760 |

| C-F stretch (asymmetric) | ~1280 | ~1280-1300 |

| C-F stretch (symmetric) | ~1170 | ~1170-1190 |

Note: Predicted frequencies are representative and would be obtained from DFT calculations. Experimental values are approximated from the NIST gas-phase IR spectrum.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and intermolecular interactions of 3,5-Bis(trifluoromethyl)benzoic acid, which are crucial for understanding its behavior in condensed phases.

Conformational Analysis and Energy Minimization

Conformational analysis of 3,5-Bis(trifluoromethyl)benzoic acid involves identifying the stable arrangements of its atoms and determining their relative energies. The primary sources of conformational flexibility are the rotation of the carboxylic acid group relative to the benzene ring and the rotation of the trifluoromethyl groups.

Energy minimization calculations can be performed to identify the lowest energy conformer. For many benzoic acids, a planar or near-planar arrangement of the carboxylic acid group with the aromatic ring is energetically favored due to conjugation. The two trifluoromethyl groups may also adopt preferred orientations to minimize steric hindrance. Computational studies on similar molecules, such as 3,5-bistrifluoromethylhydrocinnamic acid, have shown that the presence of trifluoromethyl groups can influence conformational preferences mdpi.com.

Study of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 3,5-Bis(trifluoromethyl)benzoic acid arrange themselves in a crystal lattice determined by a variety of intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups of two adjacent molecules, which typically forms a centrosymmetric dimer motif.

In addition to this strong hydrogen bonding, other weaker interactions play a role in the crystal packing. These can include π-π stacking interactions between the aromatic rings and C-H···F interactions involving the aromatic hydrogens and the fluorine atoms of the trifluoromethyl groups. Computational analysis of the crystal structure of related compounds can help to elucidate the nature and strength of these interactions, providing a deeper understanding of the solid-state architecture of 3,5-Bis(trifluoromethyl)benzoic acid.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| 3,5-Bis(trifluoromethyl)benzoic acid |

Structure-Activity Relationship (SAR) Studies Based on Computational Descriptors

Computational descriptors play a pivotal role in modern medicinal chemistry, offering quantitative insights into the relationship between a molecule's structure and its biological activity. For derivatives and analogues of 3,5-bis(trifluoromethyl)benzoic acid, Density Functional Theory (DFT) has been a primary tool for calculating these descriptors. Such studies, while often performed on closely related molecules, provide a framework for understanding the potential SAR of 3,5-bis(trifluoromethyl)benzoic acid itself.

A key area of investigation involves the electronic properties of these molecules. For instance, in a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a derivative, DFT calculations using the B3LYP method with a 6-311+G(d,p) basis set were employed to determine quantum chemical descriptors. mdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are critical in this regard. A large HOMO-LUMO gap, such as the 5.54 eV calculated for the aforementioned stearamide derivative, suggests high kinetic stability and low chemical reactivity. mdpi.com The distribution of these frontier orbitals is also telling; the LUMO is predominantly located over the 3,5-bis(trifluoromethyl)phenyl moiety, indicating this region's susceptibility to nucleophilic attack. mdpi.com

Another significant computational descriptor is the Molecular Electrostatic Potential (MEP). The MEP map for N-(3,5-bis(trifluoromethyl)benzyl)stearamide revealed an electron-rich region around the carbonyl oxygen and an electron-deficient area near the amide nitrogen. mdpi.com Such maps are crucial for understanding potential non-covalent interactions with biological targets. The analysis also identified lipophilic regions associated with the 3,5-bis(trifluoromethyl)phenyl group, which can be critical for membrane permeability and binding to hydrophobic pockets in proteins. mdpi.com

The table below summarizes key computational descriptors calculated for analogues of 3,5-bis(trifluoromethyl)benzoic acid, providing a proxy for its potential properties.

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | DFT/B3LYP | 6-311+G(d,p) | Not Specified | Not Specified | 5.54 mdpi.com |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | DFT/B3LYP | 6-311G(d,p) | 0.357 | 0.192 | 0.165 ijltet.org |

Chemoinformatics and Data Mining for Analogues and Derivatives

Chemoinformatics and data mining are powerful tools for exploring the chemical space around a lead compound and identifying analogues and derivatives with potentially interesting biological activities. While a specific, large-scale chemoinformatic screen for analogues of 3,5-bis(trifluoromethyl)benzoic acid is not detailed in the available literature, analysis of published studies reveals a number of derivatives that have been synthesized and evaluated for various biological effects. These compounds collectively build a picture of the SAR landscape.

The core 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in a variety of biologically active molecules. For example, a series of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues were synthesized and investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov In another study, compounds featuring a 3,5-bis(trifluoromethyl)benzyl group were found to exhibit cytotoxic activity against several cancer cell lines.

Data mining of scientific literature and chemical databases allows for the identification of these and other analogues. These compounds often retain the 3,5-bis(trifluoromethyl)phenyl core but vary in the functional groups attached to it or in the linker connecting it to other pharmacophoric elements. For instance, 3,5-bistrifluoromethylhydrocinnamic acid has been studied for its conformational properties and identified as a weak ligand for the human NK1 receptor. mdpi.com Its close analogue, 3,5-bis(trifluoromethyl)cinnamic acid, has been reported to have moderate antibacterial activity. mdpi.com

The table below presents a selection of analogues and derivatives of 3,5-bis(trifluoromethyl)benzoic acid, along with their reported biological contexts, illustrating the diversity of applications for this chemical scaffold.

| Compound/Derivative Class | Biological Context/Activity |

| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | Acetylcholinesterase and Butyrylcholinesterase Inhibition nih.gov |

| 3,5-Bis(trifluoromethyl)benzyl derivatives | Cytotoxic activity against HCT-116, MCF-7, and HeLa tumor cell lines |

| 3,5-Bis(trifluoromethyl)phenyl-containing STAT3 Inhibitor Analogue | Modulation of STAT3 DNA-binding activity acs.org |

| 3,5-Bistrifluoromethylhydrocinnamic acid | Weak ligand of the human NK1 receptor mdpi.com |

| 3,5-Bis(trifluoromethyl)cinnamic acid | Moderate antibacterial activity mdpi.com |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | Synthesized for physicochemical and computational characterization mdpi.com |

Emerging Research Frontiers and Future Perspectives for 3,5 Bis Trifluoromethyl Benzoic Acid

Development of Novel and Sustainable Synthetic Pathways

The pursuit of more efficient and environmentally friendly methods for synthesizing 3,5-bis(trifluoromethyl)benzoic acid and its derivatives is a key area of research. A significant development has been the creation of a simple, short, and highly efficient process amenable to large-scale manufacturing. This pathway involves the reaction of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide gas to yield the final acid. The process is designed to be cost-effective and utilize readily available reagents, aligning with the principles of sustainable chemical engineering.

In the realm of green chemistry, a notable advancement is the metal- and catalyst-free synthesis of amide derivatives. For instance, N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been prepared through a solventless direct amidation reaction. thno.org This method involves heating a mixture of stearic acid and 3,5-bis(trifluoromethyl)benzylamine, with the only byproduct being water, which is removed to drive the reaction to completion. thno.org The operational simplicity and the absence of solvents or catalysts make this approach remarkably eco-friendly and atom-economical. thno.org

| Synthesis Method | Key Features | Sustainability Aspect |

| Grignard Carboxylation | Simple, short, and highly efficient; Uses cost-effective reagents. | Amenable to large-scale, practical manufacturing. |

| Solventless Direct Amidation | Metal-free; Catalyst-free; Solvent-free. thno.org | Releases only water as a byproduct; High atom economy. thno.org |

Exploration of Advanced Functional Materials and Devices

3,5-Bis(trifluoromethyl)benzoic acid serves as a crucial intermediate in the synthesis of a wide range of advanced materials and pharmacologically active compounds. Its derivatives are integral to the development of new therapeutic agents.

Pharmaceuticals: The compound is a key starting material for synthesizing substance P (neurokinin-1) receptor antagonists, which are investigated for treating inflammatory diseases and psychiatric disorders. nih.gov Furthermore, its derivatives have been synthesized and modeled as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors, a target for managing lipid disorders like hyperlipidemia. researchgate.net Novel pyrazole (B372694) derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety have demonstrated potent activity as growth inhibitors against drug-resistant Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). lgcstandards.com

Coordination Polymers and MOFs: In materials science, the acid and its derivatives are used as ligands to construct coordination polymers and metal-organic frameworks (MOFs). The reaction of cobalt(II) with 3,5-bis(trifluoromethyl)benzoate (B8306798) and 4,4′-bipyridine has been shown to produce various supramolecular isomers, demonstrating how solvent choice can direct the formation of specific crystalline structures.

Semiconductor Manufacturing: Self-assembled monolayers (SAMs) of 3,5-bis(trifluoromethyl)benzoic acid are being investigated as inhibitors for area-selective atomic layer deposition (AS-ALD). This technique is critical for fabricating patterned thin films in the semiconductor industry. The fluorinated SAMs have been found to be effective ALD-inhibiting agents, a property attributed to the coordination chemistry of the molecule on the substrate surface.

Integration into Green Chemistry and Sustainable Chemical Engineering

The principles of green chemistry and sustainable engineering are increasingly influencing the synthesis and application of 3,5-bis(trifluoromethyl)benzoic acid. The focus is on minimizing environmental impact while maximizing efficiency, particularly in large-scale industrial applications.

A prime example of its integration into green chemistry is the development of solvent-free synthetic routes for its derivatives. The direct thermal amidation of non-activated carboxylic acids with amines, which proceeds without solvents, catalysts, or coupling reagents, represents a significant step forward. thno.org This method's only byproduct is water, making it an exceptionally clean chemical transformation. thno.org

From a sustainable chemical engineering perspective, there is a recognized need for synthetic processes that are not only efficient but also scalable and economically viable. The development of a streamlined synthesis from 3,5-bis(trifluoromethyl)bromobenzene addresses this by providing a practical and robust method for large-scale manufacturing, ensuring that this important chemical intermediate can be produced sustainably.

Advanced Computational Design and Predictive Modeling for New Derivatives and Applications

Computational chemistry is a powerful tool for accelerating the discovery of new applications for 3,5-bis(trifluoromethyl)benzoic acid and its derivatives. Techniques such as Density Functional Theory (DFT) and molecular modeling are being used to predict molecular properties and guide experimental work.

DFT calculations have been employed to study the electronic structure of amide derivatives. thno.org For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict a molecule's reactivity; a large HOMO-LUMO energy gap (e.g., 5.54 eV for N-(3,5-bis(trifluoromethyl)benzyl)stearamide) suggests high stability and low reactivity. thno.org Molecular electrostatic potential (MEP) mapping provides insights into the electron-rich and electron-deficient regions of a molecule, which is crucial for understanding intermolecular interactions. thno.org

In drug discovery, molecular modeling plays a key role. For a series of 3,5-bis(trifluoromethyl)benzylamino benzamides designed as potential CETP inhibitors, high docking scores and pharmacophore mapping were used to predict and rationalize their binding affinity to the target protein. researchgate.net These computational approaches allow for the virtual screening of numerous derivatives, saving significant time and resources compared to traditional synthesis and testing methods.

| Computational Technique | Application | Key Findings/Predictions |

| Density Functional Theory (DFT) | Analysis of amide derivatives. thno.org | Prediction of molecular reactivity via HOMO-LUMO gap; Identification of lipophilic and reactive sites via MEP mapping. thno.org |

| Molecular Docking & Pharmacophore Mapping | Design of potential CETP inhibitors. researchgate.net | High docking scores suggest strong binding affinity; Confirmation that derivatives fit the pharmacophore model for active inhibitors. researchgate.net |

Novel Applications in Sensing, Detection, and Environmental Remediation

The unique properties of the 3,5-bis(trifluoromethyl)phenyl group are being harnessed to create sophisticated tools for chemical sensing, biomedical imaging, and environmental cleanup.

Sensing and Detection: Derivatives of the compound have been successfully used as chemical sensors. A bis-thiourea compound incorporating the 3,5-bis(trifluoromethyl)phenyl moiety has been developed as a potentiometric sensor for copper ions. Another derivative serves as a chiral solvating agent for NMR spectroscopy, enabling the differentiation of enantiomers of amino acid derivatives.

Biomedical Imaging: The presence of multiple fluorine atoms makes this compound an ideal tag for ¹⁹F Magnetic Resonance Imaging (MRI) and spectroscopy. An activatable probe for sensing and imaging hypochlorous acid (HClO) in biological systems has been designed. In its intact state, the ¹⁹F NMR signal is "off," but upon reaction with HClO, the probe is cleaved, releasing 3,5-bis(trifluoromethyl)benzoic acid and turning the ¹⁹F signal "on". Similarly, it has been conjugated to DNA molecules to create "magnetically active" beacons that report on the formation of a duplex with a target nucleic acid sequence, which has potential applications in diagnostics.

Environmental Remediation: The challenge of removing persistent pollutants like per- and poly-fluoroalkyl substances (PFAS) from water is an area of active research. Metal-organic frameworks (MOFs) are being explored as highly effective sorbents for this purpose. Related compounds, such as 2,6-bis(trifluoromethyl)benzoic acid, have been used in the synthesis of MOFs that show promise for capturing PFAS, indicating a potential application for 3,5-bis(trifluoromethyl)benzoic acid derivatives in environmental remediation technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.